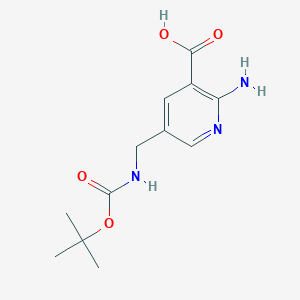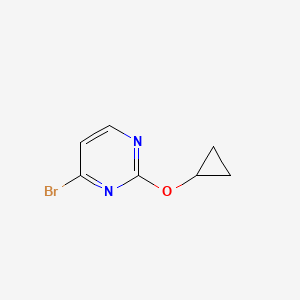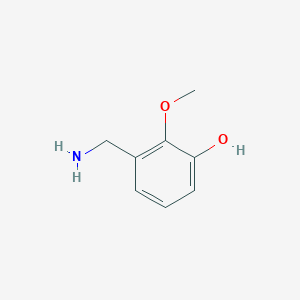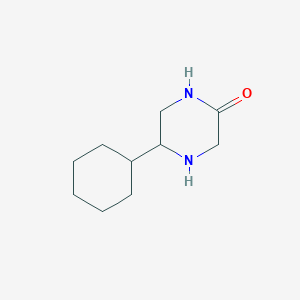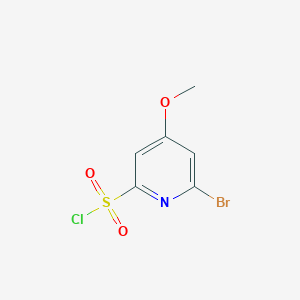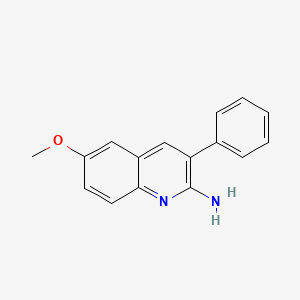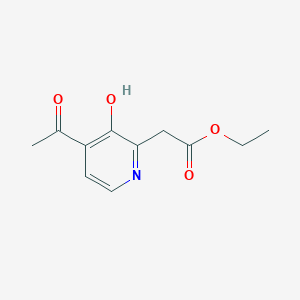![molecular formula C6H3N5 B14846792 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system, making it a versatile scaffold for the development of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with cyanoacetic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-D]pyrimidine-3-carboxylic acid, while reduction may produce pyrazolo[3,4-D]pyrimidine-3-methanol .
科学研究应用
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a valuable tool in drug discovery and development .
相似化合物的比较
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile can be compared with other similar compounds such as:
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a fused ring system, known for its CDK2 inhibitory activity.
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyrazole ring but differ in their fused ring structure, leading to distinct biological activities.
The uniqueness of this compound lies in its specific ring fusion and the presence of a cyano group, which contributes to its diverse reactivity and biological properties .
属性
分子式 |
C6H3N5 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC 名称 |
2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-4-2-8-3-9-6(4)11-10-5/h2-3H,(H,8,9,10,11) |
InChI 键 |
IVUZZGZAKBPNAE-UHFFFAOYSA-N |
规范 SMILES |
C1=NC=NC2=NNC(=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


